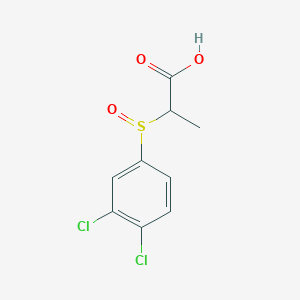
2-(3,4-Dichlorophenyl)sulfinylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)sulfinylpropanoic acid, commonly known as sulfinpyrazone, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat gout and other inflammatory conditions. Sulfinpyrazone is a potent inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, which are involved in the inflammatory response.
作用机制
Sulfinpyrazone works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX, sulfinpyrazone reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Sulfinpyrazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of interleukin-1 (IL-1), a cytokine that is involved in the inflammatory response. Sulfinpyrazone has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
实验室实验的优点和局限性
Sulfinpyrazone has a number of advantages for lab experiments. It is a potent inhibitor of COX, and its effects can be easily measured using assays that measure prostaglandin production. Sulfinpyrazone is also relatively inexpensive, making it a cost-effective choice for lab experiments.
One limitation of sulfinpyrazone is that it can have off-target effects, as it inhibits other enzymes in addition to COX. This can make it difficult to interpret the results of experiments that use sulfinpyrazone as a tool compound.
未来方向
There are a number of future directions for research on sulfinpyrazone. One area of interest is its potential use in the treatment of cancer. Sulfinpyrazone has been shown to inhibit the growth of certain types of cancer cells, and further research is needed to determine its potential as a cancer therapy.
Another area of interest is the development of more selective COX inhibitors. Sulfinpyrazone inhibits both COX-1 and COX-2, which can lead to unwanted side effects. Developing more selective COX inhibitors could lead to more effective and safer treatments for inflammatory conditions.
Conclusion
In conclusion, sulfinpyrazone is a potent inhibitor of COX that has been extensively studied for its anti-inflammatory and analgesic properties. It has a number of biochemical and physiological effects, and has been shown to be effective in the treatment of gout, rheumatoid arthritis, and other inflammatory conditions. Sulfinpyrazone has potential applications in the treatment of cancer, and further research is needed to determine its potential as a cancer therapy. Developing more selective COX inhibitors could lead to more effective and safer treatments for inflammatory conditions.
合成方法
Sulfinpyrazone can be synthesized by reacting 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium sulfinate to form sulfinpyrazone.
科学研究应用
Sulfinpyrazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of gout, rheumatoid arthritis, and other inflammatory conditions. Sulfinpyrazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)sulfinylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5(9(12)13)15(14)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWAGNGEJUIOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


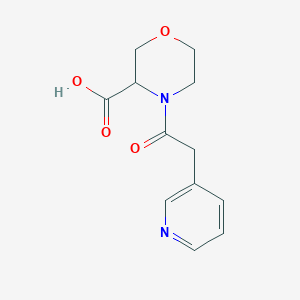
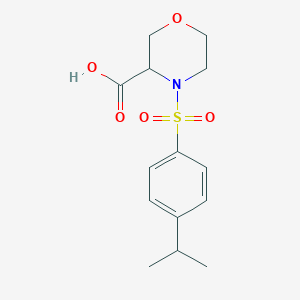
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
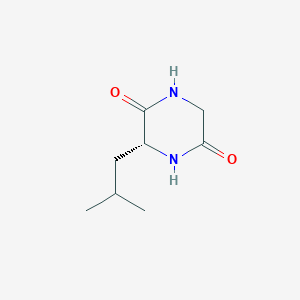

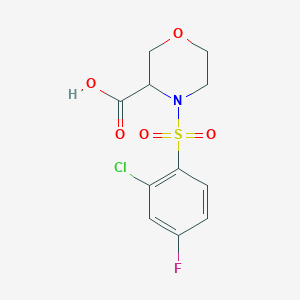
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)

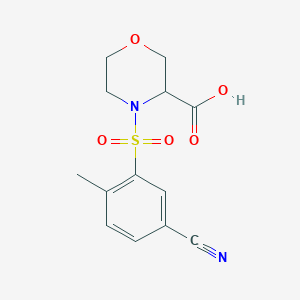
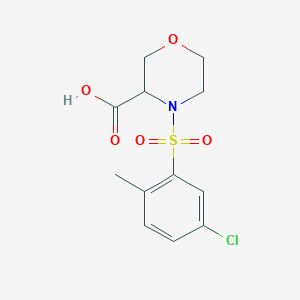
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)